4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methoxybenzoic acid
Description
4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methoxybenzoic acid is an organic compound with the molecular formula C16H15NO4 It is a derivative of benzoic acid, featuring a methoxy group and an N-ethylaminocarbonyl group attached to the benzene ring
Properties
IUPAC Name |
4-[3-(ethylcarbamoyl)phenyl]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-18-16(19)12-6-4-5-11(9-12)14-8-7-13(17(20)21)10-15(14)22-2/h4-10H,3H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSPEPCHJFFANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691376 | |
| Record name | 3'-(Ethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-07-5 | |
| Record name | 3'-(Ethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Acylation: The amine group is acylated with ethyl chloroformate to form the N-ethylaminocarbonyl derivative.
Coupling Reaction: Finally, the N-ethylaminocarbonyl derivative is coupled with a phenyl group through a Suzuki-Miyaura coupling reaction, using a palladium catalyst and boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The N-ethylaminocarbonyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) and various nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-carboxybenzoic acid.
Reduction: 4-[3-(N-Ethylamino)phenyl]-3-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved include signal transduction and metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-[3-(N-Ethylaminocarbonyl)phenyl]phenol: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(N-Ethylaminocarbonyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methoxybenzoic acid is unique due to the presence of both the methoxy and N-ethylaminocarbonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
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